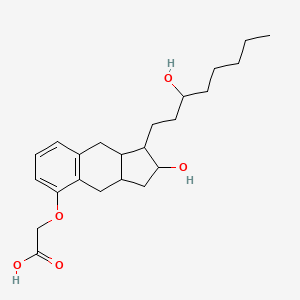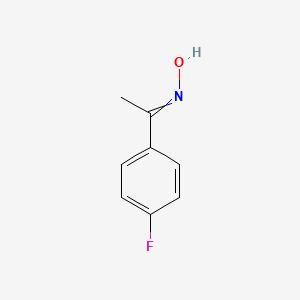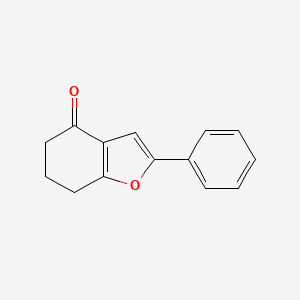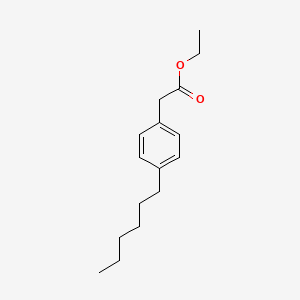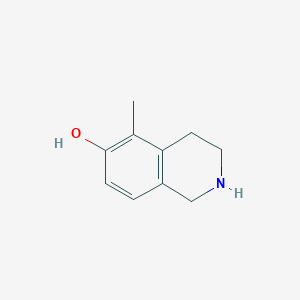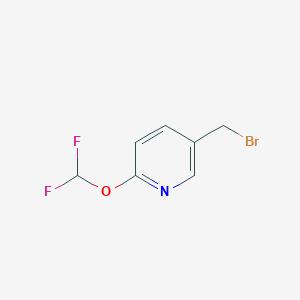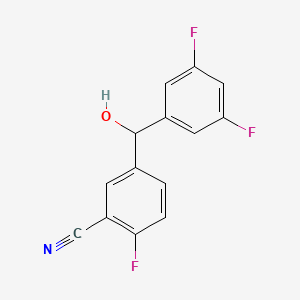
5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile
概要
説明
5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile is an organic compound that features a benzonitrile core substituted with fluorine atoms and a hydroxy-methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the 3,5-difluoro-phenyl intermediate: This can be achieved through the selective fluorination of a suitable aromatic precursor.
Hydroxy-methylation:
Nitrile formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy-methyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of 5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorine atoms and hydroxy-methyl group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound may also affect cellular pathways by altering the function of key signaling molecules.
類似化合物との比較
Similar Compounds
3,5-Difluoro-4-hydroxybenzaldehyde: Similar in structure but lacks the nitrile group.
2,3,4-Trichloro-6,7-difluoroquinolone: Contains multiple halogen atoms and a quinolone core.
Uniqueness
5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine atoms and a hydroxy-methyl group allows for versatile chemical modifications and interactions with biological targets.
特性
分子式 |
C14H8F3NO |
|---|---|
分子量 |
263.21 g/mol |
IUPAC名 |
5-[(3,5-difluorophenyl)-hydroxymethyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C14H8F3NO/c15-11-4-9(5-12(16)6-11)14(19)8-1-2-13(17)10(3-8)7-18/h1-6,14,19H |
InChIキー |
NANZQXOSXCEWIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C2=CC(=CC(=C2)F)F)O)C#N)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

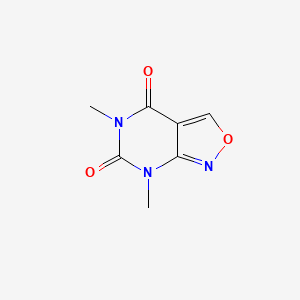
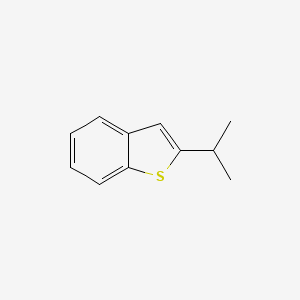
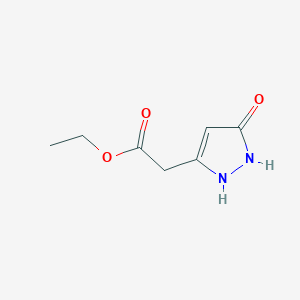
![(1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B8780847.png)
![[(4-Chlorobutyl)sulfanyl]benzene](/img/structure/B8780854.png)
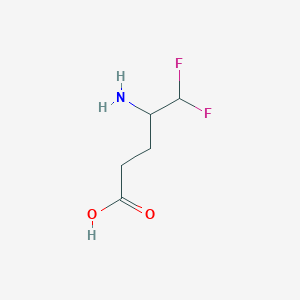
![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
![6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8780879.png)
